Cas no 1645377-04-3 (N-(Cyanomethyl)-2-[[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]amino]acetamide)
![N-(Cyanomethyl)-2-[[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]amino]acetamide structure](https://www.kuujia.com/scimg/cas/1645377-04-3x500.png)
N-(Cyanomethyl)-2-[[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]amino]acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(Cyanomethyl)-2-[[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]amino]acetamide
- N-(Cyanomethyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide
- EN300-26686175
- N-(cyanomethyl)-2-{[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]amino}acetamide
- 1645377-04-3
- Z1770514471
- AKOS030722011
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- Inchi: 1S/C15H19N5O/c1-3-20-13-7-5-4-6-12(13)19-15(20)11(2)18-10-14(21)17-9-8-16/h4-7,11,18H,3,9-10H2,1-2H3,(H,17,21)
- InChI Key: SRFYKFOTAJBCKL-UHFFFAOYSA-N
- SMILES: O=C(CNC(C)C1=NC2C=CC=CC=2N1CC)NCC#N
Computed Properties
- Exact Mass: 285.15896025g/mol
- Monoisotopic Mass: 285.15896025g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82.7Ų
- XLogP3: 0.7
N-(Cyanomethyl)-2-[[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]amino]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26686175-0.05g |
N-(cyanomethyl)-2-{[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]amino}acetamide |
1645377-04-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 | |
Enamine | EN300-26686175-1.0g |
1645377-04-3 | 1g |
$0.0 | 2023-04-26 |
N-(Cyanomethyl)-2-[[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]amino]acetamide Related Literature
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Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
Additional information on N-(Cyanomethyl)-2-[[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]amino]acetamide
Introduction to N-(Cyanomethyl)-2-[[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]amino]acetamide (CAS No. 1645377-04-3)
N-(Cyanomethyl)-2-[[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]amino]acetamide, a compound with the chemical identifier CAS No. 1645377-04-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry and drug development. The intricate molecular architecture of this substance, characterized by its cyanomethyl and amide functional groups, as well as its incorporation of a benzimidazole moiety, positions it as a promising candidate for further exploration.
The benzimidazole core is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Specifically, benzimidazole derivatives have been extensively studied for their potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. The presence of the benzimidazole ring in N-(Cyanomethyl)-2-[[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]amino]acetamide suggests that this compound may exhibit similar therapeutic properties. Moreover, the ethylamino side chain and the amide group contribute to the compound's solubility and bioavailability, making it a suitable candidate for further pharmacokinetic studies.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced efficacy and reduced side effects. N-(Cyanomethyl)-2-[[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]amino]acetamide aligns with this trend by incorporating multiple pharmacologically relevant moieties into a single molecule. The cyano group, for instance, can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity. Additionally, the amide group is known to be a versatile functional group that can modulate the pharmacological properties of a compound.
The synthesis of N-(Cyanomethyl)-2-[[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]amino]acetamide involves multiple steps, each requiring precise control to ensure high yield and purity. The introduction of the cyano group is particularly critical, as it must be incorporated without compromising the integrity of the benzimidazole core. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve this goal. These methods not only improve efficiency but also minimize unwanted byproducts.
The pharmacological profile of N-(Cyanomethyl)-2-[[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]amino]acetamide has been preliminarily investigated in several in vitro and in vivo models. Initial studies have revealed promising results regarding its ability to interact with specific biological targets. For instance, the benzimidazole moiety has been shown to inhibit certain enzymes involved in cancer cell proliferation. Furthermore, the ethylamino side chain appears to enhance the compound's ability to cross the blood-brain barrier, making it a potential candidate for treating neurological disorders.
One of the most exciting aspects of N-(Cyanomethyl)-2-[[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]amino]acetamide is its potential for further derivatization. By modifying various functional groups within its structure, researchers can fine-tune its pharmacological properties to target specific diseases more effectively. For example, replacing the cyano group with other electron-withdrawing or electron-donating substituents could alter its binding affinity and selectivity. Similarly, altering the length or composition of the ethylamino side chain could impact its metabolic stability and bioavailability.
The development of new drugs is often hampered by issues related to drug resistance and toxicity. N-(Cyanomethyl)-2-[[(1-(1-et hyl - 1 H - benz imid az ol - 2 - yl ) eth yl ) amino ] acet am ide ] has shown promise in addressing these challenges by offering a novel chemical scaffold that may evade existing resistance mechanisms. Additionally, its structural features suggest that it may exhibit lower toxicity compared to traditional therapeutics. These attributes make it an attractive candidate for further clinical development.
The future of N-(Cyanomethyl)-2-[[( 1 - ( 1 - eth yl - 1 H - ben z im id az ol - 2 - yl ) eth yl ) amino ] acet am ide ] looks promising as ongoing research continues to uncover new applications and refine its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible clinical benefits for patients worldwide. As our understanding of biological systems grows more sophisticated, compounds like this one will play an increasingly important role in modern medicine.
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